molecular formula C15H16N4O2 B14233138 6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823796-28-7

6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14233138
CAS No.: 823796-28-7
M. Wt: 284.31 g/mol
InChI Key: XAWBKTQDDVSOQV-UHFFFAOYSA-N
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Description

6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique combination of oxazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and allylic compounds . The pyrimidine ring can be synthesized through condensation reactions involving suitable amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one stands out due to its combination of oxazole and pyrimidine rings, which imparts unique chemical and biological properties

Properties

CAS No.

823796-28-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-[5-(4,5-dihydro-1,3-oxazol-2-yl)-4-(dimethylamino)pyrimidin-2-yl]phenol

InChI

InChI=1S/C15H16N4O2/c1-19(2)14-11(15-16-7-8-21-15)9-17-13(18-14)10-5-3-4-6-12(10)20/h3-6,9,20H,7-8H2,1-2H3

InChI Key

XAWBKTQDDVSOQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=NCCO2)C3=CC=CC=C3O

Origin of Product

United States

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